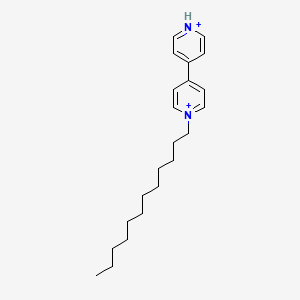
1-Dodecyl-4,4'-bipyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyl-4,4’-bipyridin-1-ium is a quaternary ammonium compound derived from bipyridine It is characterized by the presence of a dodecyl chain attached to the nitrogen atom of the bipyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Dodecyl-4,4’-bipyridin-1-ium can be synthesized through a series of chemical reactions involving bipyridine and dodecyl halides. One common method involves the reaction of 4,4’-bipyridine with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of 1-Dodecyl-4,4’-bipyridin-1-ium may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-Dodecyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form bipyridine derivatives.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced bipyridine derivatives, and substituted bipyridine compounds .
Wissenschaftliche Forschungsanwendungen
1-Dodecyl-4,4’-bipyridin-1-ium has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for supramolecular structures.
Medicine: It is being explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the synthesis of advanced materials, including conductive polymers and electrochromic devices.
Wirkmechanismus
The mechanism of action of 1-Dodecyl-4,4’-bipyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through electrostatic interactions and hydrogen bonding. The dodecyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt their integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyridine: A parent compound with similar electrochemical properties but lacking the dodecyl chain.
1-Decyl-4,4’-bipyridin-1-ium: Similar structure with a shorter alkyl chain, resulting in different solubility and interaction properties.
Uniqueness
1-Dodecyl-4,4’-bipyridin-1-ium is unique due to its long dodecyl chain, which imparts distinct physicochemical properties such as increased lipophilicity and enhanced interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic compounds.
Eigenschaften
CAS-Nummer |
151511-88-5 |
|---|---|
Molekularformel |
C22H34N2+2 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
1-dodecyl-4-pyridin-1-ium-4-ylpyridin-1-ium |
InChI |
InChI=1S/C22H33N2/c1-2-3-4-5-6-7-8-9-10-11-18-24-19-14-22(15-20-24)21-12-16-23-17-13-21/h12-17,19-20H,2-11,18H2,1H3/q+1/p+1 |
InChI-Schlüssel |
IHPVNAOHBWEGSM-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


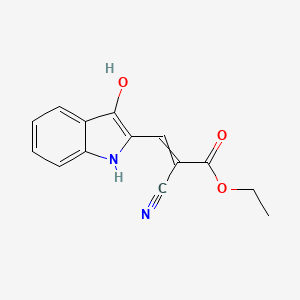
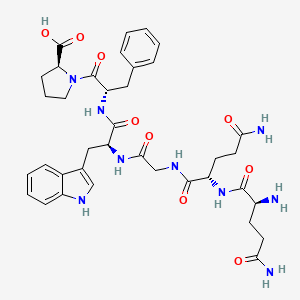
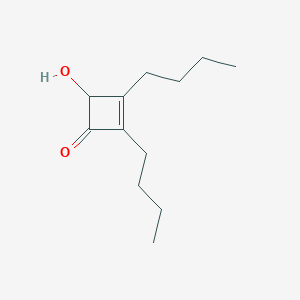
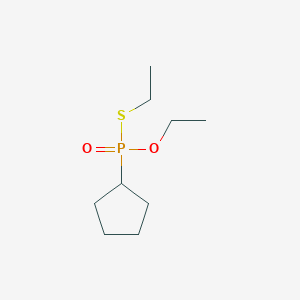
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)

![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
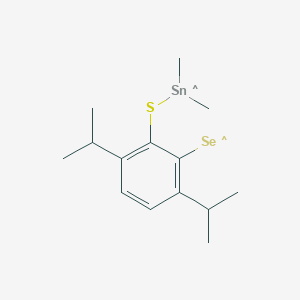
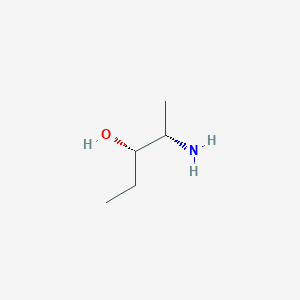
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)

